3-Maleimidopropionic acid-PFP ester

Übersicht

Beschreibung

3-Maleimidopropionic acid-PFP ester is a white to off-white powder . It has a CAS number of 138194-55-5 and a molecular weight of 335.19 .

Molecular Structure Analysis

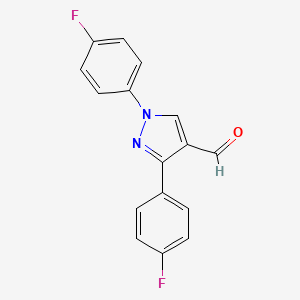

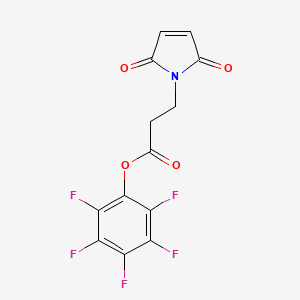

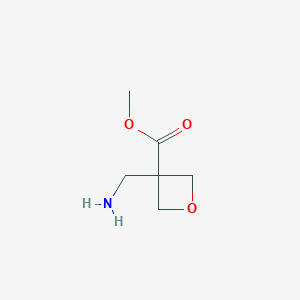

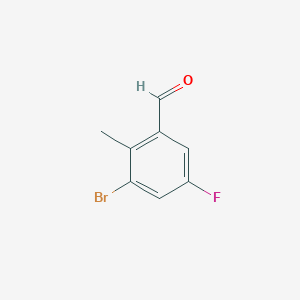

The molecular formula of 3-Maleimidopropionic acid-PFP ester is C13H6NO4F5 .Chemical Reactions Analysis

3-Maleimidopropionic acid contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

3-Maleimidopropionic acid-PFP ester is a solid substance that should be stored at 4°C . It has a melting point of 131-136°C . .Wissenschaftliche Forschungsanwendungen

Protein Conjugation

3-Maleimidopropionic acid-PFP ester is widely used for generating stable maleimide-activated carrier proteins . These proteins can spontaneously react with sulfhydryls, which are found in cysteine residues of proteins . This makes it a valuable tool in protein conjugation, a process used in various fields of research including drug delivery, vaccine development, and proteomics .

Enzyme Immunoassays

The compound is used for the cross-linking of haptens to enzymes prior to enzyme immunoassays . Enzyme immunoassays are biochemical techniques used in immunology to detect the presence of an antibody or an antigen in a sample .

Fluorescence Immunoassays

3-Maleimidopropionic acid-PFP ester is also used to link fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays . Fluorescence immunoassays are a type of immunoassay that uses the fluorescence property of an antigen or an antibody to detect the antigen-antibody reaction .

Drug Delivery

In drug delivery, the compound can be used to conjugate drugs to carrier proteins, creating a drug-protein complex . This can improve the drug’s stability, solubility, and half-life, and can also allow for targeted delivery .

Vaccine Development

In vaccine development, 3-Maleimidopropionic acid-PFP ester can be used to conjugate antigens to carrier proteins . This can enhance the immune response to the antigen, making the vaccine more effective .

Proteomics

In proteomics, the compound can be used to label proteins for detection and quantification . This can be particularly useful in mass spectrometry-based proteomics, where it can help to identify and quantify proteins in complex samples .

Safety and Hazards

The safety data sheet suggests that the substance is stable under recommended storage conditions and is moisture sensitive . It is recommended to avoid dust formation . Personal protective equipment/face protection should be worn, and it is advised to ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .

Wirkmechanismus

Target of Action

The primary targets of 3-Maleimidopropionic acid-PFP ester are proteins with free thiol groups . The compound is a maleimide derivative, which is known to react with thiol groups in proteins, forming stable thioether bonds .

Mode of Action

3-Maleimidopropionic acid-PFP ester acts as a crosslinking agent . It forms covalent bonds with thiol groups in proteins, leading to the formation of protein-protein crosslinks . This interaction can result in changes to the protein’s structure and function.

Biochemical Pathways

The exact biochemical pathways affected by 3-Maleimidopropionic acid-PFP ester can vary depending on the specific proteins it targets. It is often used in proteomics research, suggesting that it may play a role in modulating protein-protein interactions and potentially affecting pathways related to protein function .

Result of Action

The molecular and cellular effects of 3-Maleimidopropionic acid-PFP ester’s action are largely dependent on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their structure and function, potentially leading to changes in cellular processes .

Action Environment

The action of 3-Maleimidopropionic acid-PFP ester can be influenced by various environmental factors. For instance, its reactivity with thiol groups can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with recommendations to store the compound at 4°C .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAMZASRXMNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PFP ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)

![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)